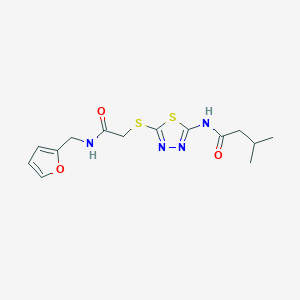

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S2/c1-9(2)6-11(19)16-13-17-18-14(23-13)22-8-12(20)15-7-10-4-3-5-21-10/h3-5,9H,6-8H2,1-2H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQPIFKIXMGYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multiple steps. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then reacted with 2-mercaptoacetic acid and thionyl chloride to form the thiadiazole ring . The final step involves the coupling of the thiadiazole intermediate with 3-methylbutanoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields . Effective coupling reagents such as DMT/NMM/TsO− or EDC are often used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Case Studies

-

In vitro Studies : Research has demonstrated that derivatives of thiadiazoles can exhibit cytotoxicity against various human cancer cell lines. For instance, derivatives were tested against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines using MTT assays. Compounds with structural similarities showed promising growth inhibition properties .

Compound Name Cell Line IC50 (µg/mL) Example A HCT116 3.29 Example B H460 10 Example C MCF7 0.28 - Structure–Activity Relationship : A study highlighted that the nature of substituents on the thiadiazole ring significantly affects the anticancer activity. For example, modifications to the C-5 phenyl ring have shown enhanced efficacy against breast and lung cancer cell lines .

Antimicrobial Applications

The structural components of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide also suggest potential antimicrobial properties. Compounds with similar thiadiazole structures have been reported to exhibit activity against various bacterial and fungal strains .

Research Findings

Research into related compounds has shown:

-

Antibacterial Activity : Certain thiadiazole derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Compound Name Target Bacteria Activity Compound D Staphylococcus aureus Strong Compound E Escherichia coli Moderate - Antifungal Activity : Other studies have indicated antifungal properties against common pathogens like Candida albicans.

Mechanism of Action

The mechanism of action of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the thiadiazole ring can form strong hydrogen bonds with biological molecules . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Key analogs from include 1,3,4-thiadiazole derivatives with modifications at the 5- and 2-positions. A comparison of substituents, yields, and melting points is summarized below:

Structural vs. Functional Comparisons

- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., 5h, benzylthio) generally exhibit higher melting points than those with aliphatic chains, likely due to stronger π-π interactions.

- Thioether Linkage : The thioether group in the target compound and analogs (e.g., 5e, 5j) may improve metabolic stability compared to ether or amine linkages, as seen in other thiadiazole derivatives .

Research Findings and Implications

- Synthetic Routes : While direct synthesis data for the target compound are unavailable, and describe POCl₃-mediated cyclization and thiol-alkylation steps applicable to its synthesis. The furan-2-ylmethyl group could be introduced via nucleophilic substitution or coupling reactions .

- Biological Profiling: Structural similarities to compound 4y () suggest the target compound should be screened against cancer cell lines (e.g., MCF-7, A549) and non-cancerous cells (e.g., NIH3T3) to assess selectivity .

- SAR Trends : Bulky substituents (e.g., 3-methylbutanamide) may enhance binding to hydrophobic pockets in target enzymes, as observed in aromatase inhibitors and acetylcholinesterase inhibitors .

Biological Activity

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that integrates various functional groups, notably a thiadiazole moiety and a furan derivative. This structural complexity suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through a detailed examination of its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 358.44 g/mol. The structure includes:

| Structural Feature | Description |

|---|---|

| Thiadiazole Ring | Known for diverse biological activities. |

| Furan Moiety | Enhances aromatic character and biological interactions. |

| Amide Group | Contributes to reactivity and potential therapeutic effects. |

Anticancer Properties

Initial studies indicate that compounds with similar structures to this compound exhibit significant anticancer properties. Specifically, it is hypothesized to inhibit the growth of various human cancer cell lines by inducing apoptosis and causing cell cycle arrest at different phases (S-phase and G2/M-phase) .

The following table summarizes findings from related compounds that share structural similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(benzothiazolyl)) | Contains benzothiazole moiety | Anticancer properties |

| N-(5-(thiazolyl)) | Features thiazole instead of thiadiazole | Antimicrobial activity |

| N-(5-(oxadiazolyl)) | Oxadiazole ring present | Potential anti-inflammatory effects |

These comparisons highlight the unique combination of functional groups in this compound that may enhance its selectivity and efficacy as a therapeutic agent compared to other similar compounds .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interaction with specific biological targets such as enzymes or receptors implicated in cancer progression .

Research has shown that derivatives of the 1,3,4-thiadiazole scaffold possess various biological activities including:

- Antimicrobial Activity : Compounds similar to those containing the thiadiazole ring have demonstrated significant antibacterial and antifungal activities against various pathogens .

- Anti-inflammatory Effects : Some derivatives also exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

- Neuroprotective Effects : Certain derivatives have shown potential neuroprotective activity in preclinical studies .

Case Studies and Research Findings

A study published in Frontiers in Chemistry highlighted the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives. These include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .

Another significant finding was reported in a study evaluating the cytotoxic properties of various thiadiazole derivatives against cancer cell lines. One compound demonstrated an IC50 value of 8 μM against the HCT116 human colon cancer cell line . This suggests that modifications to the thiadiazole structure can significantly enhance anticancer efficacy.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the thioether linkage by reacting a 2-chloroacetamide derivative with a thiol-containing 1,3,4-thiadiazole precursor under reflux in acetone with anhydrous potassium carbonate as a base .

- Step 2 : Cyclization of intermediates using reagents like iodine and triethylamine in DMF to form the 1,3,4-thiadiazole core .

- Step 3 : Purification via recrystallization (ethanol or pet-ether) and validation by TLC .

Key starting materials include furan-2-ylmethylamine and chloroacetyl chloride derivatives.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR in DMSO- to confirm structural motifs (e.g., furan protons at δ 6.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .

- TLC : Monitor reaction progress using silica gel plates (e.g., Merck F254) with ethyl acetate/hexane eluents .

- Melting Point Analysis : Verify purity by comparing observed vs. literature melting ranges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity in this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify the furan-2-ylmethyl, thioether, or 3-methylbutanamide moieties to assess impact on cytotoxicity. For example, replace the furan ring with thiophene or pyridine analogs .

- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with doxorubicin as a positive control .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin .

Q. How should researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Assay Standardization : Control variables such as pH (e.g., antimicrobial activity may vary at pH 5.5 vs. 7.4) , solvent (DMSO concentration), and cell line specificity.

- Dose-Response Curves : Establish IC/MIC values across multiple concentrations to differentiate selective vs. nonspecific effects .

- Mechanistic Studies : Use flow cytometry to distinguish apoptosis (caspase-3 activation) from necrosis in cytotoxic profiles .

Q. What computational strategies are effective for studying the reaction mechanism of this compound’s synthesis?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries (e.g., Gaussian 09) to explore cyclization energetics and sulfur elimination pathways .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction rates using GROMACS .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites to rationalize regioselectivity in thiadiazole formation .

Q. How can analytical challenges in isolating this compound from complex reaction mixtures be addressed?

- Methodological Answer :

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts .

- 2D NMR (HSQC, HMBC) : Resolve signal overlaps in crowded regions (e.g., thiadiazole vs. furan carbons) .

- Prep-TLC/Column Chromatography : Optimize mobile phases (e.g., chloroform:methanol 9:1) for high-yield isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.